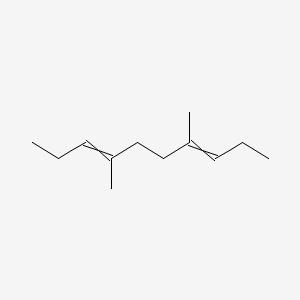

4,7-Dimethyldeca-3,7-diene

Description

Structure

3D Structure

Properties

CAS No. |

66063-42-1 |

|---|---|

Molecular Formula |

C12H22 |

Molecular Weight |

166.30 g/mol |

IUPAC Name |

4,7-dimethyldeca-3,7-diene |

InChI |

InChI=1S/C12H22/c1-5-7-11(3)9-10-12(4)8-6-2/h7-8H,5-6,9-10H2,1-4H3 |

InChI Key |

KAUWPMDVHADUBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC=C(C)CCC(=CCC)C |

Origin of Product |

United States |

Synthetic Methodologies for 4,7 Dimethyldeca 3,7 Diene and Analogs

Targeted Organic Synthesis Approaches to Decadiene Structures

The construction of specific decadiene frameworks, such as 4,7-dimethyldeca-3,7-diene, relies on robust and predictable carbon-carbon bond-forming reactions. Chemists can choose from several strategic approaches depending on the desired isomeric purity, scalability, and availability of starting materials.

Wittig Olefination and Related Phosphonium (B103445) Ylide Chemistry for Diene Formation

The Wittig reaction is a cornerstone of alkene synthesis, prized for its reliability in converting aldehydes and ketones into alkenes. wikipedia.orgmasterorganicchemistry.com This method involves the reaction of a carbonyl compound with a phosphorus ylide (a Wittig reagent), proceeding through a four-membered oxaphosphetane intermediate that decomposes to yield the desired alkene and a phosphine (B1218219) oxide byproduct, typically triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com A significant drawback of this approach is the generation of stoichiometric quantities of this phosphine oxide waste. nih.gov

For the synthesis of a diene, the Wittig reaction can be employed iteratively or by using precursors that already contain a double bond. researchgate.net To construct a non-conjugated diene like 4,7-dimethyldeca-3,7-diene, a plausible retrosynthetic analysis could disconnect the molecule at one of the double bonds. For instance, the C3=C4 double bond could be formed by reacting pentan-2-one with a phosphonium ylide derived from 1-bromo-2-methylpent-2-ene.

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. wikipedia.org

Non-stabilized Ylides (alkyl-substituted) generally react under lithium-free conditions to produce Z-alkenes with high selectivity.

Stabilized Ylides (bearing electron-withdrawing groups like esters or ketones) tend to favor the formation of E-alkenes.

This predictability is crucial for controlling the geometry of the double bonds in the target molecule. To achieve specific stereoisomers of 4,7-dimethyldeca-3,7-diene, a careful selection of ylide and carbonyl precursors is essential. researchgate.net

| Ylide Type | Carbonyl Reactant | Typical Product Stereochemistry | Reference |

| Non-stabilized (e.g., Ph₃P=CHR) | Aldehyde/Ketone | Z-alkene | wikipedia.org |

| Stabilized (e.g., Ph₃P=CHCO₂R) | Aldehyde/Ketone | E-alkene | wikipedia.org |

| Schlosser Modification | Aldehyde/Ketone | E-alkene | wikipedia.org |

Metal-Catalyzed Cross-Coupling Strategies for Branched Alkene Assembly

Transition metal catalysis offers a powerful and atom-economical alternative for constructing complex alkene and diene structures. nih.govacs.org These methods are particularly useful for creating branched architectures like that of 4,7-dimethyldeca-3,7-diene.

Several classes of reactions are relevant:

Heck Reaction: This palladium-catalyzed reaction couples an alkene with an aryl or vinyl halide. It could be adapted to couple two smaller alkene fragments to build the decadiene backbone. A notable development is the use of specific ligands to control the site of C-C bond formation. For instance, Pd-catalyzed aerobic oxidative coupling of vinylboronic acids with alkyl olefins can provide regioselective access to 1,3-dienes, with the regioselectivity being controlled by the choice of ligand. acs.org

Suzuki and Stille Coupling: These reactions couple organoboron or organotin compounds, respectively, with organic halides. A strategy for synthesizing the target diene could involve the coupling of two C6 fragments, such as a vinyl boronic acid and a vinyl halide, to form the central C5-C6 bond.

Alkene Metathesis: While often used for creating conjugated systems, variations of alkene metathesis could potentially be used to rearrange or construct non-conjugated dienes from appropriate precursors.

A key advantage of many metal-catalyzed methods is their tolerance for a wide range of functional groups. nih.gov Furthermore, recent advances have focused on the difunctionalization of alkenes, where two new carbon-carbon bonds are formed across a double bond. nih.gov For example, a palladium-catalyzed 1,3-alkenylarylation of a skipped diene (a non-conjugated diene with double bonds separated by more than one single bond) has been shown to proceed with high diastereoselectivity through a metal migration mechanism. nih.gov

Elimination and Dehydration Pathways to Conjugated and Non-Conjugated Dienes

Elimination reactions provide a fundamental route to alkenes by removing two substituents from adjacent carbon atoms. masterorganicchemistry.com These reactions are broadly classified as E2 (bimolecular), E1 (unimolecular), and E1cB (unimolecular conjugate base) mechanisms. ksu.edu.saiitk.ac.in

E2 Reaction: This concerted, single-step mechanism requires a strong base and an anti-periplanar arrangement of the departing proton and leaving group. ksu.edu.saiitk.ac.in It is highly stereoselective. To synthesize 4,7-dimethyldeca-3,7-diene, a precursor such as 4,7-dihalodecane could undergo a double dehydrohalogenation. The regioselectivity is governed by the Zaitsev rule (favoring the more substituted alkene) unless a sterically bulky base is used, which favors the Hofmann (less substituted) product. ksu.edu.sa

E1 Reaction: This two-step mechanism proceeds through a carbocation intermediate and is favored by tertiary substrates and weak bases. ksu.edu.salibretexts.org Since carbocation rearrangements are possible, this pathway may be less suitable for the controlled synthesis of a specific isomer. ksu.edu.sa

Dehydration of Alcohols: The elimination of water from an alcohol, typically under acidic conditions, is a common method for alkene synthesis. libretexts.org A diol, such as decane-4,7-diol, could serve as a precursor to 4,7-dimethyldeca-3,7-diene via a double dehydration. A patent describing the synthesis of 1,9-decadiene (B157367) from 1,10-decanediol (B1670011) at high temperatures illustrates the industrial application of this principle for a related diene. google.com

It is important to note that elimination reactions often compete with substitution reactions (SN2 and SN1). libretexts.org Reaction conditions, such as temperature, solvent, and the nature of the base/nucleophile, must be carefully controlled to favor the desired elimination pathway. masterorganicchemistry.comlibretexts.org

Stereoselective and Regioselective Control in Diene Synthesis

Achieving high levels of selectivity is a primary goal in modern organic synthesis. For a molecule like 4,7-dimethyldeca-3,7-diene, which has two stereogenic double bonds, both regioselectivity (placement of the double bonds) and stereoselectivity (E/Z geometry) must be controlled.

Regioselectivity: In elimination reactions, the choice of base is critical. A small, strong base like sodium ethoxide will typically yield the more thermodynamically stable, more substituted Zaitsev product. A bulky base, such as potassium tert-butoxide, will preferentially abstract a less sterically hindered proton, leading to the Hofmann product. For a precursor like 4-bromo-7-methyldecane, this choice would determine whether the double bond forms at the C3-C4 or C4-C5 position.

Stereoselectivity: The stereochemical outcome is often dictated by the reaction mechanism.

The E2 elimination requires a specific dihedral angle (180°) between the proton and the leaving group, which translates the stereochemistry of the starting material directly to the product alkene. ksu.edu.sa

The Wittig reaction's stereoselectivity is determined by the ylide's structure, as previously discussed. wikipedia.org Using a Z-selective Wittig reaction for one double bond and an E-selective variant for the other would allow for the synthesis of specific diastereomers of a diene.

Metal-catalyzed reactions often derive their selectivity from the catalyst or ligand structure. For example, in Pd-catalyzed oxidative Heck reactions, the use of a 2,9-dimethylphenanthroline ligand was shown to reverse the typical regioselectivity of the C-C bond formation. acs.org

| Method | Selectivity Type | Controlling Factor | Outcome | Reference |

| E2 Elimination | Regioselective | Base Steric Bulk | Zaitsev (small base) vs. Hofmann (bulky base) | ksu.edu.sa |

| E2 Elimination | Stereoselective | Substrate Stereochemistry (anti-periplanar transition state) | Specific E or Z isomer | ksu.edu.sa |

| Wittig Reaction | Stereoselective | Ylide Stability | Z-alkene (unstabilized) vs. E-alkene (stabilized) | wikipedia.org |

| Pd-Catalyzed Heck | Regioselective | Ligand Structure | Catalyst-controlled product isomer | acs.org |

Precursor Chemistry and Functional Group Interconversions for 4,7-Dimethyldeca-3,7-diene

The success of any synthetic route to 4,7-dimethyldeca-3,7-diene hinges on the availability and synthesis of suitable precursors. uni-koeln.de Precursor chemistry involves the strategic design and preparation of starting materials that contain the necessary carbon skeleton and functional groups for the key bond-forming steps. nih.govresearchgate.net

For a Wittig-based synthesis, the required precursors would be aldehydes or ketones and alkyl halides. For example, the synthesis of the (3Z,7Z)-isomer of 4,7-dimethyldeca-3,7-diene could be envisioned starting from two equivalents of pentan-2-one. A series of steps including reduction, halogenation, phosphonium salt formation, and finally the Wittig reaction would be required.

For an elimination-based approach, a key precursor would be decane-4,7-diol. This diol could potentially be synthesized via a Grignard reaction between ethylmagnesium bromide and diethyl succinate, followed by reduction.

Functional Group Interconversions (FGIs) are critical operations that modify one functional group into another, setting the stage for subsequent reactions. Common FGIs relevant to diene synthesis include:

Oxidation: Converting an alcohol to an aldehyde or ketone to prepare it for a Wittig reaction.

Reduction: Converting a ketone to a secondary alcohol for a subsequent dehydration or conversion to a leaving group.

Halogenation: Converting an alcohol into an alkyl halide (e.g., using PBr₃ or SOCl₂) to create a good leaving group for an E2 elimination reaction.

Tosylation: Converting an alcohol to a tosylate, another excellent leaving group, for elimination or substitution reactions.

The strategic planning of precursor synthesis and the sequence of functional group interconversions are paramount to developing an efficient and selective synthesis of 4,7-dimethyldeca-3,7-diene. uni-koeln.de

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 4,7-Dimethyldeca-3,7-diene, including the configuration of its two trisubstituted double bonds. Both ¹H and ¹³C NMR, complemented by two-dimensional (2D) experiments, provide a complete picture of the atomic connectivity and stereochemistry.

In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency. The vinylic protons (on C3 and C8) are expected to appear in the downfield region, typically between 4.8 and 6.8 ppm, due to the deshielding effect of the double bond. mnstate.eduThe exact chemical shift would be influenced by the stereochemistry (E or Z) of the double bond. Protons on carbons adjacent to the double bonds (allylic protons) would resonate in the range of 1.8-2.8 ppm. mnstate.edu ¹³C NMR spectroscopy provides information on the carbon skeleton. The sp² hybridized carbons of the double bonds (C3, C4, C7, C8) are characteristically found downfield, in the range of 100-170 ppm. libretexts.orgThe remaining sp³ hybridized carbons appear in the more shielded, upfield region of the spectrum.

The stereochemistry of the double bonds (E/Z isomerism) can be determined using advanced NMR techniques. For instance, the magnitude of the ³J coupling constants between vinylic and allylic protons can sometimes distinguish between isomers. More definitively, 2D Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to identify protons that are close in space. For a Z-isomer, a NOESY correlation would be expected between the methyl group on the double bond and the vinylic proton, whereas for an E-isomer, this correlation would be absent.

Table 1: Predicted ¹H NMR Chemical Shifts for 4,7-Dimethyldeca-3,7-diene Predicted values based on typical ranges for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| =CH- (H3, H8) | 5.0 - 5.5 | Triplet (t) |

| -CH₂- (Allylic, H2, H9) | ~2.0 | Quartet (q) |

| -CH₂- (H5, H6) | 1.9 - 2.1 | Multiplet (m) |

| =C-CH₃ (at C4, C7) | 1.6 - 1.8 | Singlet (s) or Doublet (d) |

| -CH₃ (H1, H10) | 0.9 - 1.0 | Triplet (t) |

Table 2: Predicted ¹³C NMR Chemical Shifts for 4,7-Dimethyldeca-3,7-diene Predicted values based on typical ranges for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C3, C8 (sp²) | 120 - 130 |

| C4, C7 (sp²) | 130 - 140 |

| C2, C9 (sp³) | 20 - 30 |

| C5, C6 (sp³) | 30 - 40 |

| C1, C10 (sp³) | 12 - 15 |

| =C-CH₃ (at C4, C7) | 15 - 25 |

Mass Spectrometry (MS) for Molecular Structure and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For 4,7-Dimethyldeca-3,7-diene (molecular formula C₁₂H₂₂), the molecular ion peak (M⁺·) would appear at a mass-to-charge ratio (m/z) of 166.

Upon electron ionization (EI), the molecular ion becomes energetically unstable and undergoes fragmentation. libretexts.orgwikipedia.orgThe resulting fragmentation pattern is a fingerprint that can help elucidate the molecule's structure. For branched dienes, a dominant fragmentation pathway is allylic cleavage, where the bond adjacent to a double bond breaks to form a stable, resonance-stabilized allylic cation. libretexts.org For 4,7-Dimethyldeca-3,7-diene, several allylic cleavages are possible:

Loss of an ethyl radical (•CH₂CH₃, 29 u): Cleavage of the C2-C3 or C8-C9 bond would result in a fragment ion at m/z 137.

Loss of a propyl radical (•CH₂CH₂CH₃, 43 u): Cleavage of the C5-C6 bond could lead to fragment ions at m/z 123.

Loss of a butyl radical (•C₄H₉, 57 u): Another significant cleavage could result in a fragment at m/z 109.

The relative abundance of these fragment ions helps to piece together the molecular structure. The most abundant fragment ion in the spectrum is known as the base peak.

Table 3: Predicted Mass Spectrometry Fragments for 4,7-Dimethyldeca-3,7-diene Based on common fragmentation patterns for branched alkenes.

| m/z | Proposed Fragment | Fragmentation Pathway |

| 166 | [C₁₂H₂₂]⁺· | Molecular Ion (M⁺·) |

| 137 | [M - C₂H₅]⁺ | Allylic cleavage, loss of an ethyl radical |

| 123 | [M - C₃H₇]⁺ | Cleavage at C5-C6, loss of a propyl radical |

| 109 | [M - C₄H₉]⁺ | Allylic cleavage, loss of a butyl radical |

| 81 | [C₆H₉]⁺ | Further fragmentation |

| 67 | [C₅H₇]⁺ | Further fragmentation |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. stellarnet.usEach functional group has characteristic vibrational frequencies, providing a "fingerprint" for the molecule.

For 4,7-Dimethyldeca-3,7-diene, key diagnostic bands include:

=C-H Stretch: The stretching of the C-H bonds on the double carbons (vinylic C-H) typically gives rise to bands at wavenumbers just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). orgchemboulder.com* -C-H Stretch: The stretching of C-H bonds on the sp³ hybridized carbons (aliphatic C-H) appears just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹). orgchemboulder.com* C=C Stretch: The carbon-carbon double bond stretch for a trisubstituted alkene is found in the 1665-1675 cm⁻¹ region. orgchemboulder.comDue to the relatively symmetrical nature of the trisubstituted double bonds, this peak is often weak in the IR spectrum but produces a strong signal in the Raman spectrum. acs.org* =C-H Bend: Out-of-plane bending vibrations for the vinylic C-H bonds occur in the 1000-650 cm⁻¹ region and can sometimes provide information about the substitution pattern of the alkene. orgchemboulder.com The combination of IR and Raman spectra provides a comprehensive vibrational profile of the molecule, confirming the presence of both alkene and alkane functionalities.

Table 4: Characteristic Vibrational Frequencies for 4,7-Dimethyldeca-3,7-diene Based on typical group frequencies for alkenes.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

| =C-H Stretch | 3000 - 3100 | Medium | Medium |

| -C-H Stretch (aliphatic) | 2850 - 2960 | Strong | Medium-Strong |

| C=C Stretch | 1665 - 1675 | Weak-Medium | Strong |

| -C-H Bend (aliphatic) | 1375 - 1465 | Medium | Weak |

| =C-H Bend (out-of-plane) | ~800 - 840 | Strong | Weak |

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is essential for separating 4,7-Dimethyldeca-3,7-diene from reaction mixtures and for assessing its purity by detecting and quantifying any isomers or impurities. researchgate.netgoogle.comGas chromatography (GC) is the most suitable technique for a volatile compound of this nature.

The separation of the different stereoisomers ((3E,7E), (3Z,7Z), (3E,7Z), and (3Z,7E)) is a key challenge. This is typically achieved using high-resolution capillary GC columns. The choice of the stationary phase is critical; polar columns, such as those with polyethylene (B3416737) glycol (e.g., Carbowax) or dicyanoallyl polysiloxane phases, often provide better separation of geometric isomers than non-polar columns. researchgate.netstackexchange.comGenerally, Z-isomers tend to have slightly shorter retention times than their E-isomer counterparts on such columns.

Purity assessment is performed by analyzing the resulting chromatogram. A pure compound should ideally show a single peak. researchgate.netThe area of each peak in the chromatogram, typically measured using a Flame Ionization Detector (FID), is proportional to the amount of that component in the mixture. The percent purity can be calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.

Table 5: Chromatographic Parameters for Analysis of 4,7-Dimethyldeca-3,7-diene Typical parameters for the separation of isomeric dienes.

| Parameter | Description |

| Technique | Gas Chromatography (GC) |

| Column | High-resolution capillary column (e.g., DB-23, HP-PONA, or Carbowax) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split/Splitless |

| Oven Program | Temperature gradient (e.g., starting at 50°C, ramping to 220°C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Chemical Reactivity and Mechanistic Investigations of 4,7 Dimethyldeca 3,7 Diene

Pericyclic Reactions: Diels-Alder and Related Cycloadditions

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition, which characteristically requires a conjugated diene. wikipedia.orglibretexts.org The compound 4,7-Dimethyldeca-3,7-diene, having its double bonds at the 3rd and 7th positions, is a non-conjugated diene. Therefore, it cannot directly participate in a classical Diels-Alder reaction.

For a cycloaddition to occur, 4,7-Dimethyldeca-3,7-diene would first need to undergo isomerization to a conjugated form, such as 4,7-dimethyldeca-4,6-diene. This isomerization can sometimes be achieved using transition metal catalysts, which can facilitate double-bond migration. thieme-connect.depolimi.itrsc.org The subsequent discussion of Diels-Alder reactivity is based on the behavior of analogous conjugated, branched dienes.

The Diels-Alder reaction is renowned for its high degree of stereospecificity. The stereochemistry of the substituents on both the diene and the dienophile is precisely retained in the final cyclohexene (B86901) product. libretexts.orglibretexts.orgmasterorganicchemistry.com If a dienophile has cis substituents, they will remain cis in the product; similarly, trans substituents on the dienophile remain trans. masterorganicchemistry.com This principle of stereochemical retention confirms the concerted nature of the reaction, where bonds are formed and broken simultaneously. libretexts.org

For a branched, conjugated diene, two main factors govern the outcome of the reaction:

Regioselectivity : This is influenced by both electronic effects and steric hindrance. libretexts.org Electron-donating groups, such as the methyl groups on the diene, generally accelerate the reaction. libretexts.org The orientation of the reactants is dictated by the alignment of the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile), but steric repulsion between bulky substituents on the diene and dienophile can override electronic preferences, leading to the formation of a specific regioisomer.

Stereoselectivity (Endo/Exo) : When a cyclic diene is used, the reaction typically favors the endo product due to secondary orbital interactions that stabilize the transition state. wikipedia.orglibretexts.org For acyclic dienes like a conjugated isomer of 4,7-Dimethyldeca-3,7-diene, the substituents on the diene's termini also adopt predictable stereochemistry. Groups pointing "outside" in the required s-cis conformation will end up on one face of the newly formed ring, while "inside" groups will be on the opposite face. masterorganicchemistry.com

The mechanism of a [4+2] cycloaddition is typically described as a concerted pericyclic reaction, proceeding through a single, cyclic transition state without any intermediates. wikipedia.orgnih.gov However, the precise nature of this transition state can vary, and in some cases, a stepwise mechanism may operate.

Concerted Pathway : This is the most common pathway for thermal Diels-Alder reactions. It involves the simultaneous formation of two new sigma bonds. libretexts.org The transition state can be either synchronous (both bonds form at the same rate) or asynchronous (one bond begins to form slightly before the other). acs.org Most Diels-Alder reactions are considered to be asynchronous.

Stepwise Pathway : In certain situations, particularly with highly polarized or radical-stabilizing reactants, the reaction may proceed through a two-step mechanism. nih.gov This involves the formation of an intermediate that can be either zwitterionic (polar) or diradical in nature. researchgate.net For instance, reactions involving halogenated ethylenes and dienes can favor a stepwise [2+2] cycloaddition via a diradical intermediate over the concerted [4+2] pathway. nih.gov The mechanism for a specific reaction involving an internal diene can be influenced by the electronic properties of its substituents and the reaction conditions. nih.govacs.org

Transition Metal-Catalyzed Transformations

Unlike pericyclic reactions, transition metal-catalyzed transformations are highly effective for non-conjugated dienes like 4,7-Dimethyldeca-3,7-diene. These catalysts can activate the double bonds, facilitating a range of addition reactions with high control over selectivity.

Hydrofunctionalization is a class of reactions where a hydrogen atom (H) and a functional group (Y) are added across a double bond. For dienes, this process can be highly selective, offering routes to valuable functionalized molecules.

Hydroboration : The addition of a boron-hydrogen bond across a double bond. Nickel-catalyzed hydroboration of dienes is a powerful method for synthesizing allylboronates. nih.gov This reaction is highly sensitive to the diene's substituents, allowing for excellent regioselectivity. nih.govorganic-chemistry.org

Hydrosilylation : The addition of a silicon-hydrogen bond. This reaction can be catalyzed by various metals, including ruthenium and rare-earth metals, to produce vinylsilanes and other organosilicon compounds. pkusz.edu.cnresearchgate.netnih.gov The choice of catalyst and silane (B1218182) can dictate the regio- and stereochemical outcome. pkusz.edu.cnnih.gov

Hydroamination : The addition of a nitrogen-hydrogen bond. This reaction provides a direct route to amines from alkenes. Catalysts based on rhodium and gold have been shown to effectively catalyze the hydroamination of dienes, with the potential to control regioselectivity for different amine products. snnu.edu.cnnih.gov

Hydroalkoxylation : The addition of an oxygen-hydrogen bond from an alcohol. Nickel catalysis has been successfully employed for the enantioselective hydroalkoxylation of dienes, yielding chiral allylic ethers. snnu.edu.cn Regioselectivity can be challenging but is often controlled by directing groups or the specific catalytic system used. rsc.orgrsc.org

The initial step in many hydrofunctionalization reactions is hydrometallation, where a metal-hydride bond adds across the alkene. The selectivity of this step is crucial in determining the final product's structure.

In the case of internal alkenes, such as the double bonds in 4,7-Dimethyldeca-3,7-diene, controlling selectivity can be challenging due to similar steric and electronic environments at either end of the double bond. nih.govnih.gov However, catalytic systems have been developed to provide high levels of control.

Regioselectivity : In Ni-catalyzed hydroboration of internal dienes, the borylation occurs selectively at the less sterically hindered carbon atom. nih.govorganic-chemistry.org For hydroalkylation, directing groups on the substrate can guide the catalyst to a specific position, achieving proximal-selective functionalization. nih.govresearchgate.net In cobalt-catalyzed hydroboration of unsymmetrical internal alkynes, the borylation site depends on the electronic and steric differences between the substituents. chinesechemsoc.org

Stereoselectivity : Hydroboration-oxidation is stereoselective for syn addition, where the hydrogen and boron atoms add to the same face of the double bond. masterorganicchemistry.comrsc.org In the hydrosilylation of internal alkynes, ruthenium catalysts can achieve high stereoselectivity for trans addition, leading exclusively to Z-vinylsilanes. sigmaaldrich.com Similarly, mild hydrosilylation of internal thioalkynes can result in excellent syn stereoselectivity. nih.gov

The table below summarizes typical selectivity patterns observed in the hydrofunctionalization of internal alkenes and dienes, which are analogous to the reactive sites in 4,7-Dimethyldeca-3,7-diene.

| Reaction | Catalyst System (Example) | Typical Regioselectivity | Typical Stereoselectivity | Reference |

|---|---|---|---|---|

| Hydroboration | Ni(cod)₂ / PCy₃ | Addition to less hindered carbon | Syn-addition | nih.govmasterorganicchemistry.com |

| Hydrosilylation | [Cp*Ru(MeCN)₃]PF₆ | Distal to directing groups (e.g., -OH) | Trans-addition (to alkynes) | sigmaaldrich.com |

| Hydroamination | Rh / rac-BINAP | Anti-Markovnikov (1,2-addition) | Depends on chiral ligand | snnu.edu.cn |

| Hydroalkoxylation | Ni / DuPhos | Markovnikov (often) | Enantioselective with chiral ligands | snnu.edu.cnrsc.org |

The ligand coordinated to the transition metal center is a critical component that dictates the catalyst's activity, stability, and selectivity. ucla.eduresearchgate.net By systematically modifying the steric and electronic properties of the ligand, the outcome of a catalytic reaction can be precisely controlled.

Steric Effects : Bulky phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), are often used in nickel-catalyzed reactions. organic-chemistry.org The size of the ligand can influence which substrate approach is favored, thereby controlling regioselectivity. Remote steric hindrance, a feature of some modern phosphine ligands, has been identified as a key factor for success in certain nickel-catalyzed couplings. ucla.edu

Electronic Effects : The electron-donating or electron-withdrawing nature of a ligand modifies the electron density at the metal center. This, in turn, affects the rates of key catalytic steps like oxidative addition and reductive elimination. In nickel-catalyzed decarbonylation, the electronic effect of the phosphine ligand was found to be the dominant factor influencing the reaction's energy barrier. researchgate.net

Chiral Ligands : For asymmetric catalysis, chiral ligands are employed to create a chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product. Bidentate phosphine ligands with defined bite angles, such as DuPhos or BINAP, are widely used in enantioselective hydrofunctionalization reactions, including hydroamination and hydroalkoxylation. snnu.edu.cnresearchgate.net In palladium-catalyzed reactions, chiral aldehyde co-catalysts can work synergistically with chiral phosphine ligands to control enantioselectivity. acs.org

The choice of ligand is therefore a cornerstone of modern catalyst design, enabling high selectivity in the functionalization of complex molecules like 4,7-Dimethyldeca-3,7-diene. ucla.edunih.gov

| Ligand Type | Example Ligand | Reaction | Effect on Performance | Reference |

|---|---|---|---|---|

| Bulky Monodentate Phosphine | PCy₃ (Tricyclohexylphosphine) | Hydroboration | Promotes high regioselectivity | organic-chemistry.org |

| Chiral Bidentate Phosphine | (R)-BINAP | Hydroamination | Induces enantioselectivity, controls regioselectivity | snnu.edu.cn |

| Chiral Bidentate Phosphine | (S,S)-DuPhos | Hydroalkoxylation | High enantioselectivity for chiral ethers | snnu.edu.cn |

| P,N-Ligands | Quinoline-pyridone | Dehydrogenation | Enables C-H activation | nih.gov |

| Py-Box Ligands | Py-Box | Hydroalkylation | Controls regioselectivity in asymmetric reactions | researchgate.net |

Oxidative Functionalizations and Cyclizations

The internal, non-conjugated double bonds in 4,7-dimethyldeca-3,7-diene are susceptible to various oxidative functionalization and cyclization reactions. A significant transformation for 1,5-diene systems is their oxidative cyclization to form substituted tetrahydrofuran (B95107) (THF) derivatives, a valuable motif in many natural products. This process is typically mediated by transition-metal–oxo species.

The reaction is believed to proceed via the formation of a metal-glycolate intermediate at one of the double bonds, followed by an intramolecular attack of the oxygen-metal species onto the second double bond. The stereochemical outcome of the resulting THF diol is influenced by the catalyst and reaction conditions. For a substrate like 4,7-dimethyldeca-3,7-diene, this reaction would lead to a polysubstituted THF core.

Various metal-based oxidizing agents have been employed for this type of transformation, each with its own characteristic reactivity and selectivity.

Table 1: Catalyst Systems for Oxidative Cyclization of 1,5-Dienes

| Catalyst System | Typical Oxidant(s) | Key Features |

|---|---|---|

| Ruthenium-based (e.g., RuO₄) | NaIO₄ | Catalytic amounts of ruthenium can be used. |

| Osmium-based (e.g., OsO₄) | NMO, TMEDA | Often used for dihydroxylation, can induce cyclization. |

The regioselectivity of the initial oxidation would likely favor the more electron-rich trisubstituted double bond at the 3-position over the tetrasubstituted double bond at the 7-position in 4,7-dimethyldeca-3,7-diene, although steric factors could also play a role.

Oligomerization and Polymerization Pathways

While 4,7-dimethyldeca-3,7-diene is not typically used as a primary monomer for homopolymerization due to the steric hindrance around its internal double bonds, it can serve as a valuable comonomer in coordination polymerization to introduce specific structural features into polymer chains.

Role as a Comonomer in Tailored Polymer Architectures

In the production of polyolefins, such as polyethylene (B3416737) and polypropylene, the incorporation of a small amount of a non-conjugated diene like 4,7-dimethyldeca-3,7-diene can be used to create polymers with tailored properties. When copolymerized with ethylene (B1197577) or other alpha-olefins, one of the double bonds of the diene can be incorporated into the growing polymer chain, leaving the second double bond as a pendant group. This pendant unsaturation serves as a reactive site for subsequent cross-linking (vulcanization) or chemical modification, which is a key feature in the production of specialty elastomers like ethylene-propylene-diene monomer (EPDM) rubbers.

Mechanisms of Long-Chain Branching (LCB) Formation in Diene Copolymerization

The pendant double bond introduced by the incorporation of a diene comonomer can also participate in the polymerization process, leading to the formation of long-chain branches (LCB). This occurs when the catalytic active site on a growing polymer chain incorporates the pendant double bond from another polymer chain. The formation of LCBs has a significant impact on the rheological properties of the polymer, such as melt strength and processability. The extent of LCB formation is dependent on the reactivity of the pendant double bond, the concentration of the diene, and the nature of the catalyst used.

Comparative Analysis of Catalyst Systems (e.g., Ziegler-Natta, Metallocene)

The choice of catalyst system is crucial in controlling the copolymerization of olefins with non-conjugated dienes and the resulting polymer architecture.

Ziegler-Natta Catalysts: These heterogeneous catalysts are widely used in industrial polyolefin production. They are generally less efficient at incorporating bulky comonomers like internal dienes. The active sites on these catalysts can vary, leading to polymers with a broad molecular weight distribution and a less uniform distribution of the comonomer.

Metallocene Catalysts: These are single-site catalysts that offer much greater control over the polymerization process. They can be designed to have a higher affinity for incorporating non-conjugated dienes and can produce polymers with a narrow molecular weight distribution and a more uniform comonomer incorporation. The well-defined nature of metallocene catalysts also allows for better control over the degree of long-chain branching.

Table 2: Comparison of Ziegler-Natta and Metallocene Catalysts for Diene Copolymerization

| Feature | Ziegler-Natta Catalysts | Metallocene Catalysts |

|---|---|---|

| Active Sites | Multiple types of active sites | Single, well-defined active site |

| Comonomer Incorporation | Generally less uniform | More uniform and controllable |

| Molecular Weight Distribution | Broad | Narrow |

| Control over LCB | Less precise | More precise |

| Polymer Architecture | Less homogeneous | More homogeneous and tailored |

Electrophilic and Nucleophilic Addition Reactions to Internal Diene Systems

As a non-conjugated diene, the double bonds in 4,7-dimethyldeca-3,7-diene are expected to react independently in electrophilic addition reactions, similar to isolated alkenes. The trisubstituted double bond at the 3-position is likely to be more reactive towards electrophiles than the more sterically hindered tetrasubstituted double bond at the 7-position.

In a typical electrophilic addition, for example with a hydrogen halide (HX), the reaction would proceed via protonation of the double bond to form the most stable carbocation intermediate. According to Markovnikov's rule, the proton would add to the less substituted carbon of the double bond, leading to a tertiary carbocation. Subsequent attack by the nucleophile (X⁻) would complete the addition.

Nucleophilic addition to unactivated, electron-rich alkenes like those in 4,7-dimethyldeca-3,7-diene is generally not a favorable process unless the double bond is activated by adjacent electron-withdrawing groups or through coordination to a metal center.

Isomerization and Rearrangement Processes under Diverse Conditions

Non-conjugated dienes can undergo isomerization to form more stable conjugated dienes under various conditions, including acidic, basic, or thermal treatment, often with the aid of a catalyst. For 4,7-dimethyldeca-3,7-diene, this would involve a formal shift of a double bond to form a conjugated system, such as 4,7-dimethyldeca-4,6-diene or other isomers. This process is driven by the increased thermodynamic stability of the conjugated π-system.

Acid-catalyzed isomerization: This typically proceeds through a protonation-deprotonation mechanism, involving a carbocation intermediate.

Base-catalyzed isomerization: This involves the abstraction of an allylic proton to form a carbanion, followed by reprotonation.

Metal-catalyzed isomerization: Various transition metal complexes can catalyze the isomerization of dienes through mechanisms involving metal-hydride addition-elimination or π-allyl metal intermediates.

Thermal rearrangements, such as sigmatropic shifts, are also possible for dienes, although these often require specific stereochemical arrangements and higher temperatures.

Computational and Theoretical Studies of 4,7 Dimethyldeca 3,7 Diene

Density Functional Theory (DFT) Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 4,7-dimethyldeca-3,7-diene, DFT calculations would typically be employed to determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the total electronic energy. These calculations would help in predicting the molecule's reactivity, stability, and spectroscopic properties. Without specific research, no data tables on these energetic or electronic properties can be presented.

Ab Initio and Semi-Empirical Methods for Molecular Properties

Ab initio and semi-empirical methods are other classes of quantum chemistry calculations that could be applied to study 4,7-dimethyldeca-3,7-diene. Ab initio methods are based directly on theoretical principles without the inclusion of experimental data, offering high accuracy for smaller molecules. Semi-empirical methods, in contrast, use parameters derived from experimental data to simplify calculations, making them suitable for larger molecules. These methods could be used to calculate a range of molecular properties, including geometric parameters (bond lengths and angles), dipole moments, and vibrational frequencies. Currently, there are no published studies applying these methods to 4,7-dimethyldeca-3,7-diene to report on.

Simulation of Reaction Pathways and Transition State Analysis

Computational methods are frequently used to simulate potential reaction pathways for a molecule. For 4,7-dimethyldeca-3,7-diene, this could involve modeling its participation in reactions such as additions, cyclizations, or rearrangements. Such simulations would identify the structures of transition states—the highest energy points along a reaction coordinate—and calculate the activation energies required for the reactions to proceed. This analysis is fundamental to understanding reaction kinetics and mechanisms. However, no such simulations for 4,7-dimethyldeca-3,7-diene have been documented in the available literature.

Conformational Analysis and Stereoisomeric Stability Assessment

Due to the presence of rotatable single bonds and two double bonds which can exhibit E/Z isomerism, 4,7-dimethyldeca-3,7-diene can exist in multiple conformations and as several stereoisomers. A computational conformational analysis would involve systematically exploring the molecule's potential energy surface to identify stable conformers and determine their relative energies. This would provide insight into the most likely shapes the molecule adopts. Furthermore, calculations could compare the thermodynamic stabilities of the different possible stereoisomers (e.g., (3E,7E), (3Z,7E), etc.), predicting which would be the most prevalent. At present, there is no available research detailing a conformational or stereoisomeric stability analysis for this specific compound.

Advanced Applications in Materials Science and Complex Organic Synthesis

Strategic Building Block for Polycyclic Natural Product Synthesis

The synthesis of complex, polycyclic natural products often relies on the use of versatile and strategically functionalized building blocks. Dienes are particularly valuable in this regard due to their ability to participate in a variety of carbon-carbon bond-forming reactions, most notably cycloaddition reactions such as the Diels-Alder reaction. The structure of 4,7-Dimethyldeca-3,7-diene, with its two trisubstituted double bonds, presents it as a potential precursor for the construction of intricate molecular architectures.

The methyl substituents on the diene backbone can influence the stereoselectivity of cycloaddition reactions, guiding the formation of specific stereoisomers, a critical aspect in the total synthesis of natural products where precise stereochemistry is paramount for biological activity. Although direct examples of its use are not prevalent, analogous diene structures are fundamental in the assembly of cyclic and polycyclic systems. The reactivity of the double bonds can be tailored through the choice of reaction partners and catalysts, allowing for the controlled formation of six-membered rings, which are common motifs in a vast array of natural products, including terpenoids and steroids.

Precursor for Advanced Polymeric Materials with Controlled Topologies

The field of polymer chemistry continuously seeks novel monomers that can impart unique properties and controlled architectures to polymeric materials. Dienes are foundational monomers in the synthesis of elastomers and other specialty polymers through processes like Ziegler-Natta or metathesis polymerization. 4,7-Dimethyldeca-3,7-diene, with its two polymerizable double bonds, could theoretically serve as a monomer or a cross-linking agent in the creation of polymers with tailored topologies.

The potential for this diene in ring-opening metathesis polymerization (ROMP) is of particular interest. By designing appropriate cyclic derivatives of 4,7-Dimethyldeca-3,7-diene, it could be used to synthesize polymers with specific tacticities and microstructures. The methyl groups would influence the polymer's physical properties, such as its glass transition temperature, crystallinity, and mechanical strength. The controlled incorporation of such a monomer could lead to the development of advanced materials with unique thermal, mechanical, or optical properties.

Development of Functionalized Derivatives for Specific Chemical Applications

The reactivity of the two double bonds in 4,7-Dimethyldeca-3,7-diene makes it a versatile platform for the synthesis of a wide array of functionalized derivatives. These derivatives could be designed to have specific chemical properties for various applications. For instance, selective oxidation of one or both double bonds could lead to the formation of epoxides, diols, or other oxygenated compounds. These functional groups can serve as handles for further chemical transformations, allowing for the introduction of other functionalities.

Furthermore, hydroformylation or hydrocarboxylation reactions could introduce aldehyde or carboxylic acid groups, transforming the nonpolar diene into valuable polar building blocks for the synthesis of pharmaceuticals, agrochemicals, or specialty chemicals. The development of stereoselective methods for the functionalization of this diene would be crucial in unlocking its full potential, enabling the synthesis of chiral molecules with defined three-dimensional structures.

Role in Catalyst Development and Optimization for Diene Transformations

Dienes are not only substrates in chemical reactions but can also serve as ligands for transition metal catalysts. The electronic and steric properties of a diene ligand can significantly influence the activity and selectivity of a metal catalyst. While there is no specific mention of 4,7-Dimethyldeca-3,7-diene being used as a ligand in catalyst development, its structural features suggest it could be explored for such purposes.

The methyl groups on the diene could be modified to include coordinating atoms, such as phosphorus or nitrogen, to create novel bidentate or polydentate ligands. The resulting metal complexes could exhibit unique catalytic properties in reactions such as hydrogenation, hydroformylation, or cross-coupling reactions. The optimization of the ligand structure, including the stereochemistry of the methyl groups, could lead to the development of highly efficient and selective catalysts for various diene transformations. The study of how the structure of diene ligands like 4,7-Dimethyldeca-3,7-diene influences catalytic performance is a continuing area of research in organometallic chemistry.

Q & A

Q. What synthetic methodologies are effective for preparing 4,7-Dimethyldeca-3,7-diene?

- Methodological Answer : The synthesis of 4,7-Dimethyldeca-3,7-diene can involve cross-coupling reactions (e.g., Wittig or olefin metathesis) to install the conjugated diene system. For example, a two-step approach might include:

Alkylation : Reacting a terminal alkyne with a methyl Grignard reagent to form substituted alkenes.

Diene Formation : Using a palladium-catalyzed coupling to connect intermediates with pre-existing double bonds.

Characterization via GC-MS and NMR is critical to confirm regioselectivity and purity .

Q. How can the molecular structure of 4,7-Dimethyldeca-3,7-diene be confirmed experimentally?

- Methodological Answer : A combination of spectroscopic techniques is essential:

- NMR : H and C NMR to identify proton environments and carbon connectivity.

- IR Spectroscopy : To detect C=C stretching vibrations (~1650 cm).

- Mass Spectrometry : High-resolution MS for molecular formula validation.

For unambiguous confirmation, single-crystal X-ray diffraction provides geometric parameters (e.g., bond lengths and angles) .

Advanced Research Questions

Q. How can stereoisomers of 4,7-Dimethyldeca-3,7-diene be resolved and analyzed?

- Methodological Answer : Enantioselective gas chromatography (GC) with chiral stationary phases (e.g., 2,6-Me-3-Pe-γ-CD) effectively separates stereoisomers. Baseline separation requires optimization of temperature and column polarity. Comparative GC-EAD (Electroantennographic Detection) can further validate bioactivity differences between enantiomers .

Q. What computational approaches are suitable for modeling the conformational dynamics of 4,7-Dimethyldeca-3,7-diene?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict optimized geometries and electronic properties. Molecular dynamics simulations (e.g., AMBER force fields) model rotational barriers and dihedral angles. Cross-validate results with experimental X-ray data to ensure accuracy .

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Methodological Answer : Contradictions (e.g., conflicting NMR signals) require iterative validation:

Repetition : Confirm reproducibility under identical conditions.

Multi-Technique Cross-Check : Compare IR, MS, and X-ray data.

Isotopic Labeling : Use H or C-labeled analogs to trace signal origins.

Document discrepancies transparently and consider solvent or temperature artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.